1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea
Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a urea derivative featuring a 1-methyl-2-oxoindolin-5-yl group linked to a phenethylurea moiety. The indolinone core is structurally analogous to bioactive molecules targeting kinases or receptors, while the phenethylurea chain may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-16-8-7-15(11-14(16)12-17(21)22)20-18(23)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGCTEXUBMMHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the phenethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemical Research Applications
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea serves as a versatile building block in synthetic chemistry. Its unique indolinone core combined with the phenethylurea moiety allows for the synthesis of more complex molecules. The compound is particularly useful in:
- Synthesis of Derivatives : It can be modified to create derivatives with enhanced properties or different functionalities.
- Chemical Reactions : The compound participates in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable reagent in organic synthesis.
Biological Research Applications
In biological research, 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea has been investigated for its potential as an enzyme inhibitor and receptor modulator. Key areas of focus include:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Its mechanism involves interaction with specific molecular targets, leading to altered cellular pathways.
Medicinal Applications
The medicinal potential of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea has been explored extensively:
- Antiproliferative Activity : The compound has shown considerable antiproliferative activity against various human tumor cell lines tested under National Cancer Institute protocols. For instance, it displayed a mean GI50 value of approximately 15.72 μM against selected cancer cell lines .
Industrial Applications
In industrial settings, 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is utilized for:
- Development of New Materials : The compound's unique properties make it suitable for the formulation of new materials and chemical processes.
Case Studies
Several case studies highlight the applications and efficacy of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea:
- Anticancer Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a chemotherapeutic agent .
- Synthesis and Characterization : Research has focused on synthesizing derivatives based on this compound to enhance its biological activity and reduce toxicity. In vitro studies have revealed promising results regarding its antiproliferative effects on cancer cells .
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to altered cellular pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Structural Comparisons
The compound’s key structural features are compared to related urea derivatives below:

Key Observations :
- Indolinone vs. Heterocyclic Cores: The indolinone moiety in the target compound distinguishes it from pyridine (), benzodiazepine (), or naphthyridine () cores. Indolinones are associated with kinase inhibition, while benzodiazepines often target CNS receptors .
- Urea Substituents : The phenethyl group in the target compound likely enhances lipophilicity compared to methylurea () or m-tolyl groups (). Trifluoromethylphenyl () and nitro groups () introduce distinct electronic effects, influencing binding affinity and solubility .
Physicochemical Properties
Biological Activity
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The structure of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea can be represented as follows:
This compound features an indoline moiety linked to a phenethyl urea group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea through various mechanisms:
-
Cell Viability Assays : The compound was tested against multiple cancer cell lines, including MCF-7 and MCF-10A. Results indicated that it exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.
These findings suggest that the compound has promising anticancer properties, particularly against breast cancer cells .
Compound Cell Line IC50 (µM) 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea MCF-7 12.5 ± 0.5 Sorafenib MCF-7 7.55 ± 0.4 Doxorubicin MCF-7 15.0 ± 0.8 - Mechanism of Action : The compound was found to induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2. This modulation of apoptotic pathways indicates its potential as a therapeutic agent in cancer treatment .
- Cell Cycle Arrest : In addition to inducing apoptosis, 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea causes cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea can be influenced by structural modifications:
- Substitution Patterns : Variations in the phenethyl group and modifications on the indoline core have been shown to impact potency and selectivity against different cancer cell lines.
- Comparative Analysis : The compound's activity was compared with other derivatives, revealing that certain substitutions led to improved IC50 values and selectivity profiles.
Case Study 1: Anticancer Efficacy
In a recent study, a series of indole derivatives were synthesized and evaluated alongside 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea. The results demonstrated that this compound exhibited superior antiproliferative effects against various cancer cell lines compared to other tested derivatives, establishing it as a lead candidate for further development .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound affects cellular pathways. It was shown to significantly increase levels of cytochrome C and activate caspase pathways in treated cells, indicating its role in mitochondrial-mediated apoptosis .
Q & A
Q. What are the established synthetic routes for 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling indole precursors with isocyanate or carbamate reagents. A general method (adapted from indole-urea syntheses) involves:
Q. Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM or DMF | Polar aprotic solvents improve solubility |
| Temperature | 20–25°C | Higher temperatures may induce side reactions |
| Reaction Time | 3–6 hours | Prolonged time risks decomposition |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Use slow evaporation from methanol/water (7:3) at 4°C to obtain single crystals.
- Refinement via SHELXL (v.2015+) with anisotropic displacement parameters for non-H atoms, and hydrogen atoms placed geometrically .
- Validate using WinGX for symmetry checks and ORTEP diagrams .
Advanced Research Questions
Q. How to resolve contradictions in observed vs. calculated electron density maps during crystallographic refinement?
- Issue : Discrepancies may arise from disorder or twinning.
- Method :
Q. What computational approaches are suitable for studying the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to kinases (e.g., JAK2) using AMBER or GROMACS with explicit solvent models.
- Docking : AutoDock Vina or Schrödinger Suite to predict binding modes, validated by experimental IC data .
- QM/MM : Hybrid calculations (e.g., Gaussian/CHARMM) to map reaction pathways for urea bond stability .
Q. How can factorial design optimize reaction scalability while minimizing impurities?
Q. What theoretical frameworks guide mechanistic studies of its biological activity?
- Link to kinase inhibition theory : Use competitive binding assays (SPR or ITC) to measure ΔG and validate via Lineweaver-Burk plots .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups on indole) with activity using Hansch analysis .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthetic yields across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

